2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid
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Overview
Description
2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid is a heterocyclic compound with the molecular formula C7H12N2O3. It features a piperazine ring substituted with a methyl group and an oxo group, making it a versatile building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid typically involves the cyclization of amino acids or their derivatives. One efficient method includes the use of chiral 1,2-diamine intermediates that undergo annulation to form the desired piperazine ring . This process can be carried out under mild conditions, often using metal-free catalysts to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes that allow for the efficient and scalable synthesis of the compound. These methods are designed to be environmentally benign and cost-effective, utilizing sustainable practices and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different piperazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
Major products formed from these reactions include various substituted piperazines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Methyl-2-oxopiperazin-1-YL)acetic acid stands out due to its unique substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(3-methyl-2-oxopiperazin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-5-7(12)9(3-2-8-5)4-6(10)11/h5,8H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEJIMILZLCGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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